molecular formula C13H13NO3S B187663 Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate CAS No. 350988-34-0

Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No. B187663
M. Wt: 263.31 g/mol
InChI Key: ZGOUZQMMKJXNQQ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C13H13NO3S . It is a prototype of a well-defined class of tumor-selective agents .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate” consists of a thiophene ring substituted with a methoxyphenyl group at the 4-position, an amino group at the 2-position, and a carboxylate group at the 3-position .


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate” has a molecular weight of 263.31 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. The compound has a rotatable bond count of 4 .

Scientific Research Applications

Cyclization Mechanisms and New Pathways

Cyclization and Activity Elucidation : The compound serves as a precursor in cyclization reactions, particularly in the synthesis of [3,2-d]4(3H)thienopyrimidinones. The reactions with primary amines and hydrazines provide insights into cyclization mechanisms and the relative activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

Tumor Selectivity and Antiproliferative Activity

Tumor Selectivity and Antiproliferative Potency : Studies have identified Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate derivatives as tumor-selective agents, demonstrating preferential inhibition of tumor cell proliferation. These compounds exhibit high selectivity and potency against specific tumor cell types, including T-lymphoma/leukemia and various solid tumors, without affecting other cell types. Modifications of the compound have led to derivatives with enhanced potency and selectivity (Thomas et al., 2014); (Thomas et al., 2017).

Synthesis of Novel Thiophene Derivatives

Novel Derivatives with Anti-Cancer Properties : Research into synthesizing novel thiophene and benzothiophene derivatives aims at discovering compounds with potential anti-proliferative activity against various cancer cell lines. Some derivatives have shown promising activity compared to standard anti-cancer drugs (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Antimicrobial and Antioxidant Applications

Antimicrobial and Antioxidant Studies : Certain thiophene derivatives, synthesized through cyclopropanation of methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate, have been evaluated for their antimicrobial and antioxidant activities. Some compounds displayed significant antibacterial, antifungal, and antioxidant properties, suggesting their potential for pharmaceutical applications (Raghavendra et al., 2016).

Synthesis and Structural Studies

Crystal Structure Analysis : The compound's derivatives have been studied for their crystal structure, providing valuable information on their molecular conformation and potential interactions. These studies assist in understanding the physicochemical properties and reactivity of these compounds, aiding in the design of molecules with desired biological activities (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Future Directions

“Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate” is a prototype of a well-defined class of tumor-selective agents . This suggests potential future directions in the development of new therapeutic agents for the treatment of various types of cancer.

properties

IUPAC Name

methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-16-9-5-3-8(4-6-9)10-7-18-12(14)11(10)13(15)17-2/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOUZQMMKJXNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351882
Record name methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

CAS RN

350988-34-0
Record name Methyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350988-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350988-34-0
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